molecular formula C38H26F2N2O3S2 B11664686 3-Fluoro-N-(4-{[4-(4-{[4-(3-fluorobenzamido)phenyl]sulfanyl}phenoxy)phenyl]sulfanyl}phenyl)benzamide

3-Fluoro-N-(4-{[4-(4-{[4-(3-fluorobenzamido)phenyl]sulfanyl}phenoxy)phenyl]sulfanyl}phenyl)benzamide

Cat. No.: B11664686
M. Wt: 660.8 g/mol
InChI Key: BXYWNYBUXQPMHO-UHFFFAOYSA-N
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Description

3-Fluoro-N-(4-{[4-(4-{[4-(3-fluorobenzamido)phenyl]sulfanyl}phenoxy)phenyl]sulfanyl}phenyl)benzamide is a complex organic compound characterized by the presence of multiple aromatic rings, fluorine atoms, and sulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-N-(4-{[4-(4-{[4-(3-fluorobenzamido)phenyl]sulfanyl}phenoxy)phenyl]sulfanyl}phenyl)benzamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of 3-fluorobenzamido intermediate: This involves the reaction of 3-fluorobenzoic acid with an amine to form the amide bond.

    Introduction of sulfanyl groups: This step involves the reaction of the intermediate with thiol-containing compounds under suitable conditions to introduce the sulfanyl groups.

    Coupling reactions: The final step involves coupling the intermediate with various phenyl and phenoxy derivatives to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, purification techniques such as chromatography, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-N-(4-{[4-(4-{[4-(3-fluorobenzamido)phenyl]sulfanyl}phenoxy)phenyl]sulfanyl}phenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to modify the amide groups.

    Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced amide derivatives.

    Substitution: Compounds with substituted fluorine atoms.

Scientific Research Applications

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

    Industrial Applications: It can be used in the synthesis of advanced polymers or as a precursor for other complex organic compounds.

Mechanism of Action

The mechanism of action of 3-Fluoro-N-(4-{[4-(4-{[4-(3-fluorobenzamido)phenyl]sulfanyl}phenoxy)phenyl]sulfanyl}phenyl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of fluorine atoms and sulfanyl groups can enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-N-(4-{[4-(4-{[4-(3-fluorobenzamido)phenyl]sulfanyl}phenoxy)phenyl]sulfanyl}phenyl)benzamide
  • 4-Fluoro-N-(4-{[4-(4-{[4-(4-fluorobenzamido)phenyl]sulfanyl}phenoxy)phenyl]sulfanyl}phenyl)benzamide
  • 2-Fluoro-N-(4-{[4-(4-{[4-(2-fluorobenzamido)phenyl]sulfanyl}phenoxy)phenyl]sulfanyl}phenyl)benzamide

Uniqueness

The uniqueness of this compound lies in its specific arrangement of fluorine atoms and sulfanyl groups, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C38H26F2N2O3S2

Molecular Weight

660.8 g/mol

IUPAC Name

3-fluoro-N-[4-[4-[4-[4-[(3-fluorobenzoyl)amino]phenyl]sulfanylphenoxy]phenyl]sulfanylphenyl]benzamide

InChI

InChI=1S/C38H26F2N2O3S2/c39-27-5-1-3-25(23-27)37(43)41-29-7-15-33(16-8-29)46-35-19-11-31(12-20-35)45-32-13-21-36(22-14-32)47-34-17-9-30(10-18-34)42-38(44)26-4-2-6-28(40)24-26/h1-24H,(H,41,43)(H,42,44)

InChI Key

BXYWNYBUXQPMHO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)NC2=CC=C(C=C2)SC3=CC=C(C=C3)OC4=CC=C(C=C4)SC5=CC=C(C=C5)NC(=O)C6=CC(=CC=C6)F

Origin of Product

United States

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